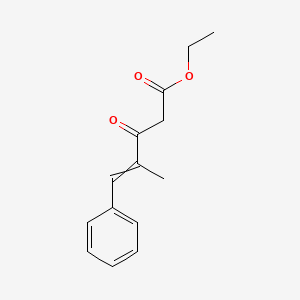
Ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate is an organic compound with the molecular formula C13H14O3 It is a derivative of pentenoic acid and is characterized by the presence of an ethyl ester group, a phenyl group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate typically involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by an intramolecular aldol condensation to form the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate can undergo various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-methyl-3-oxo-5-phenylpentanoic acid.
Reduction: Formation of 4-methyl-3-hydroxy-5-phenylpent-4-enoate.
Substitution: Formation of 4-methyl-3-oxo-5-phenylpentanoic acid.
Scientific Research Applications
Ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate involves its interaction with specific molecular targets and pathways. The compound’s keto group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate can be compared with similar compounds such as:
Ethyl 3-oxo-5-phenylpent-4-enoate: Lacks the methyl group at the 4-position.
Mthis compound: Has a methyl ester group instead of an ethyl ester group.
4-Methyl-3-oxo-5-phenylpentanoic acid: Lacks the ester group and has a carboxylic acid group instead.
Properties
CAS No. |
650605-37-1 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate |
InChI |
InChI=1S/C14H16O3/c1-3-17-14(16)10-13(15)11(2)9-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 |
InChI Key |
SXQXZIWIWORYJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C(=CC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















